molecular formula C8H15NSi B3054124 1H-Pyrrole, 1-methyl-2-(trimethylsilyl)- CAS No. 5833-53-4

1H-Pyrrole, 1-methyl-2-(trimethylsilyl)-

Cat. No. B3054124
CAS RN: 5833-53-4
M. Wt: 153.3 g/mol
InChI Key: QHEYCIZKOUFRMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1H-Pyrrole, 1-methyl-2-(trimethylsilyl)-” is a chemical compound with the molecular formula C8H15NSi . It is a derivative of pyrrole, which is a heterocyclic aromatic organic compound .


Molecular Structure Analysis

The molecular structure of “1H-Pyrrole, 1-methyl-2-(trimethylsilyl)-” can be represented by the InChI code: InChI=1S/C5H7N/c1-6-4-2-3-5-6/h2-5H,1H3 . This indicates that the molecule consists of a pyrrole ring with a methyl group and a trimethylsilyl group attached .

Scientific Research Applications

1. Versatile Building Block for Pyrrole Derivatives

3,4-Bis(trimethylsilyl)-1H-pyrrole functions as a versatile building block for constructing unsymmetrically 3,4-disubstituted pyrroles. This process utilizes stepwise regiospecific ipso mono-halogenation, Sonogashira cross-coupling reactions, and Suzuki cross-coupling reactions, offering a strategy for yielding diverse 3,4-disubstituted pyrroles (Chan et al., 1997).

2. Synthesis and Chemical Reactions

The compound 1-methyl-2-(trimethylsilyl)pyrrole is derived from lithiation of 1-methylpyrrole and exhibits specific chemical behaviors such as cleavage in alcoholic base and rearrangement to isomers under certain conditions (Ashby, 1966).

3. Highly Regioselective Synthesis

A highly regioselective method for synthesizing 3,4-disubstituted 1H-pyrroles employs the ipso-directing property of a trimethylsilyl group. This includes using protected 3,4-bis(trimethylsilyl)-1H-pyrrole, achieving monoiodination, and further cross-coupling reactions for the synthesis of symmetrical and unsymmetrical disubstituted 1H-pyrroles (Liu et al., 2000).

4. Silylamines in Organic Synthesis

The formation of Z-vinyl cuprate with high stereoselectivity through organocuprate addition reactions on methyl-bis(trimethylsilyl)aminomethylpropiolate, leading to functional substituted pyrroles in a single step, highlights another application in organic synthesis (Corriu et al., 1987).

5. Generation and Trapping of Reactive Compounds

3,4-Bis(trimethylsilyl)-1H-pyrrole is used to generate reactive compounds like 1-tert-butoxycarbonyl-3,4-didehydro-1H-pyrrole. These compounds are then trapped in reactions with other molecules, showcasing its role in the synthesis of complex organic molecules (Liu et al., 1999).

6. Scaffold for Drug Discovery

Hexahydro-2H-thieno[2,3-c]pyrrole, a derivative involving 1-methoxy-N-((trimethylsilyl)methyl)methanamine, is proposed as a scaffold in the search for new drugs. Its derivatives are developed based on cycloaddition reactions, demonstrating potential in drug discovery (Yarmolchuk et al., 2011).

7. Mass Spectrometry Studies

Studies involving the mass spectra of pyrrolidides of oxy, hydroxy, and trimethylsilyloxy octadecanoic acids, including derivatives of 1-methyl-2-(trimethylsilyl)pyrrole, contribute to understanding fragmentation patterns and molecular structures in mass spectrometry analysis (Tulloch, 1985).

properties

IUPAC Name

trimethyl-(1-methylpyrrol-2-yl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NSi/c1-9-7-5-6-8(9)10(2,3)4/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHEYCIZKOUFRMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60472749
Record name 1H-Pyrrole, 1-methyl-2-(trimethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrrole, 1-methyl-2-(trimethylsilyl)-

CAS RN

5833-53-4
Record name 1H-Pyrrole, 1-methyl-2-(trimethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrrole, 1-methyl-2-(trimethylsilyl)-
Reactant of Route 2
Reactant of Route 2
1H-Pyrrole, 1-methyl-2-(trimethylsilyl)-
Reactant of Route 3
Reactant of Route 3
1H-Pyrrole, 1-methyl-2-(trimethylsilyl)-
Reactant of Route 4
Reactant of Route 4
1H-Pyrrole, 1-methyl-2-(trimethylsilyl)-
Reactant of Route 5
Reactant of Route 5
1H-Pyrrole, 1-methyl-2-(trimethylsilyl)-
Reactant of Route 6
Reactant of Route 6
1H-Pyrrole, 1-methyl-2-(trimethylsilyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.